molecular formula C11H12BrClN4O B13786059 N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B13786059
M. Wt: 331.59 g/mol
InChI Key: YKGYURDBDLXVAZ-UHFFFAOYSA-N
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Description

N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is a chemical compound belonging to the class of pyrrolopyrimidines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolopyrimidine ring, which is further connected to a dimethylpropanamide group. It is primarily used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-bromosuccinimide.

    Bromination: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in chloroform, and N-bromosuccinimide is added.

    Amidation: The brominated product is then reacted with 2,2-dimethylpropanamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal and pharmaceutical research.

Properties

Molecular Formula

C11H12BrClN4O

Molecular Weight

331.59 g/mol

IUPAC Name

N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12BrClN4O/c1-11(2,3)9(18)17-10-15-7(13)6-5(12)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18)

InChI Key

YKGYURDBDLXVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)Br)C(=N1)Cl

Origin of Product

United States

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